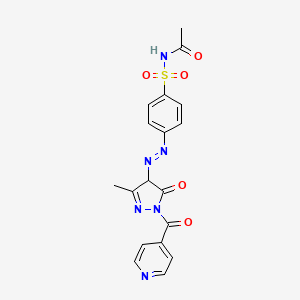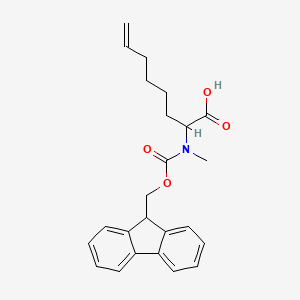![molecular formula C28H38N4O6S B12302976 5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid](/img/structure/B12302976.png)
5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido VH 032 amida-alquilC4 es un ligando funcionalizado de la proteína von-Hippel-Lindau (VHL) que se utiliza en la investigación y el desarrollo de PROTAC (quimera de direccionamiento de proteólisis). Este compuesto incorpora un ligando de ligasa E3 más un enlace alquilC4 con un ácido carboxílico terminal, lo que lo hace listo para la conjugación a un ligando de proteína diana .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido VH 032 amida-alquilC4 implica varios pasos, comenzando con la preparación del ligando de la proteína von-Hippel-Lindau. El ligando se funcionaliza luego con un enlace alquilC4 y un ácido carboxílico terminal. Las condiciones de reacción generalmente implican el uso de solventes y reactivos adecuados para garantizar una alta pureza y rendimiento .
Métodos de producción industrial
La producción industrial del ácido VH 032 amida-alquilC4 sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y la escalabilidad. El compuesto se produce en condiciones controladas para mantener su alta pureza (≥95%) y estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido VH 032 amida-alquilC4 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones varían según la reacción deseada, pero generalmente implican temperaturas, presiones y niveles de pH controlados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios compuestos sustituidos .
Aplicaciones Científicas De Investigación
El ácido VH 032 amida-alquilC4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de PROTAC y otras moléculas funcionalizadas.
Biología: Se emplea en estudios que involucran la degradación de proteínas y procesos celulares.
Medicina: Se investiga su potencial en terapias contra el cáncer dirigidas y otras aplicaciones médicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El ácido VH 032 amida-alquilC4 ejerce sus efectos uniéndose a la proteína von-Hippel-Lindau, que forma parte del complejo de ligasa de ubiquitina E3. Esta unión facilita la ubiquitinación y la posterior degradación de las proteínas diana. Los objetivos moleculares y las vías involucradas incluyen el sistema de ubiquitina-proteasoma, que juega un papel crucial en la homeostasis de las proteínas y la regulación celular .
Comparación Con Compuestos Similares
Compuestos similares
Ácido VH 032 amida-PEG2: Estructura similar pero con un enlace PEG2.
Ácido VH 032 amida-alquil C3: Estructura similar pero con un enlace alquil C3
Unicidad
El ácido VH 032 amida-alquilC4 es único debido a su enlace alquilC4 específico y su ácido carboxílico terminal, que proporcionan propiedades químicas y reactividad distintas. Esta singularidad lo hace particularmente adecuado para la conjugación con ligandos de proteínas diana en la investigación de PROTAC .
Propiedades
Fórmula molecular |
C28H38N4O6S |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
6-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C28H38N4O6S/c1-17-24(39-16-30-17)19-11-9-18(10-12-19)14-29-26(37)21-13-20(33)15-32(21)27(38)25(28(2,3)4)31-22(34)7-5-6-8-23(35)36/h9-12,16,20-21,25,33H,5-8,13-15H2,1-4H3,(H,29,37)(H,31,34)(H,35,36) |
Clave InChI |
DKSZOQIYZOVHOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)


![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)
![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)
![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid](/img/structure/B12302959.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)

![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)
